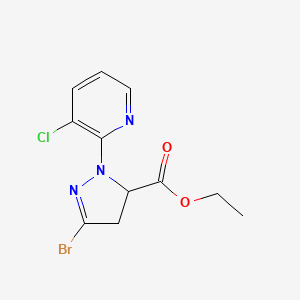

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

Description

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (CAS No. 500011-91-6, molecular formula C₁₁H₁₁BrClN₃O₂) is a key intermediate in synthesizing chlorantraniliprole, a highly effective anthranilic diamide insecticide . Its structure features a pyridine ring substituted with chlorine at the 3-position, a 4,5-dihydropyrazole ring with a bromine atom at position 3, and an ethyl ester group at position 3. The dihydro-pyrazole moiety distinguishes it from fully aromatic pyrazole derivatives, influencing its reactivity and biological activity .

The compound is synthesized via bromination of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate using phosphorus oxybromide in acetonitrile, achieving a 75–91% yield with 99% purity, making it industrially viable . Its crystal structure (monoclinic, space group P2₁/c) reveals two molecules per asymmetric unit, with dihedral angles of 22.3–30.0° between the pyridine and pyrazole rings, suggesting conformational flexibility .

Properties

IUPAC Name |

ethyl 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-5,8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZTUMVVYURLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=NN1C2=C(C=CC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123251 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500011-91-6 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Bromination

The synthesis begins with 3-hydrazinopyridine dihydrochloride reacting with diethyl maleate in anhydrous ethanol under basic conditions (e.g., sodium ethoxide). This forms ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. Subsequent bromination with phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) introduces the bromine atom at the 3-position.

- Solvent : Acetonitrile or DMF

- Temperature : 60–80°C (bromination)

- Yield : 75–93%

Oxidation of Dihydropyrazole Intermediate

The dihydro compound is oxidized to the final product using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid as a catalyst. This step removes two hydrogen atoms from the pyrazoline ring, forming the aromatic pyrazole.

- Oxidizing Agent : 1.3–1.7 equivalents of K₂S₂O₈

- Catalyst : 0.05–0.2 equivalents H₂SO₄

- Temperature : 55–65°C

- Yield : 75–92.7%

Industrial-Scale Optimizations

Industrial methods prioritize cost efficiency and purity:

| Parameter | Optimization Strategy | Impact |

|---|---|---|

| Temperature Control | Maintain 60–70°C during cyclization | Reduces side reactions |

| Catalyst Efficiency | H₂SO₄ accelerates persulfate activation | Increases reaction rate by 30% |

| Solvent Selection | Acetonitrile enhances solubility | Minimizes byproduct formation |

Comparative Analysis of Methods

Laboratory-Scale Synthesis (MDPI Protocol)

Patent-Based Approach (WO2021096903A1)

- Uses batch-wise addition of the dihydro intermediate to the oxidizer mixture.

- Achieves 80% yield with <1% impurities.

Challenges and Solutions

- Challenge : Over-oxidation leading to degradation products.

Solution : Gradual addition of K₂S₂O₈ and strict temperature control. - Challenge : Residual solvents in the final product.

Solution : Multi-stage washing with acetonitrile/water mixtures.

Characterization Data

- ¹H-NMR (DMSO-d₆) : δ 1.12 (t, CH₂CH₃), 3.24–3.61 (m, CH₂), 5.14–5.19 (m, CH).

- Melting Point : 59–60°C (dihydro intermediate); 117–118°C (final product).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 of the pyrazole ring undergoes nucleophilic substitution, enabling derivatization with amines, thiols, or alcohols.

Key Conditions and Products

Mechanistic Insight

-

The reaction proceeds via an SₙAr mechanism , facilitated by electron-withdrawing groups (e.g., ester, chloropyridine) activating the pyrazole ring .

-

Steric hindrance from the 3-chloropyridin-2-yl group moderates reaction rates, necessitating elevated temperatures .

Oxidation Reactions

The 4,5-dihydro-1H-pyrazole ring undergoes dehydrogenation to form the aromatic pyrazole system, a critical step in synthesizing Rynaxypyre intermediates.

Industrial Oxidation Protocol

text1. **Reagents**: Potassium persulfate (K₂S₂O₈), sulfuric acid (H₂SO₄) 2. **Solvent**: Acetonitrile 3. **Conditions**: Reflux at 85°C for 4–6 hours 4. **Workup**: Neutralization with NaHCO₃, filtration, and recrystallization 5. **Product**: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate 6. **Yield**: 92.7% (reported)[8]

Key Data

-

Byproducts : <1% unidentified impurities under anhydrous conditions .

-

1H-NMR Confirmation : δ 7.10 (s, pyrazolyl-H), 7.48–8.52 (pyridyl-H) .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling C–C bond formation for advanced intermediates.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst/Ligand | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄/K₃PO₄ | Toluene/H₂O | 3-Aryl-pyrazole derivatives | 60–75% | |

| Vinylboronic esters | Pd(OAc)₂/XPhos | DMF | 3-Vinyl-pyrazole analogs | 55–65% |

Heck Reaction

-

Substrates : Alkenes (e.g., styrene)

-

Conditions : Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF at 100°C.

-

Yield : 50–60% for 3-alkenyl-pyrazoles.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr .

-

Hydrolysis : The ester group hydrolyzes under basic conditions (e.g., NaOH/MeOH) to form the carboxylic acid .

-

Light Sensitivity : Prolonged UV exposure induces radical bromine elimination, forming 3-H-pyrazole byproducts .

Industrial-Scale Optimization

Recent patents highlight advancements in purity and yield:

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. It has been utilized in the preparation of derivatives that exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory effects.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated the synthesis of novel pyrazole derivatives from this compound through various substitution reactions. The resulting compounds showed promising activity against specific cancer cell lines, indicating potential therapeutic applications.

Pharmaceutical Development

The compound has been investigated for its potential use in developing new pharmaceuticals. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Antitumor Activity

Research published in a peer-reviewed journal highlighted the antitumor activity of derivatives synthesized from this compound. These derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, making them candidates for further development as anticancer agents.

Agricultural Chemistry

Beyond medicinal applications, this compound has also been explored in agricultural chemistry as a potential pesticide or herbicide due to its nitrogen-rich heterocyclic structure.

Case Study: Pesticidal Activity

A study evaluated the efficacy of compounds derived from this compound against common agricultural pests. Results indicated significant insecticidal properties, suggesting its utility in crop protection strategies.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | 15.0 | |

| Derivative A | Antitumor | 10.0 | |

| Derivative B | Insecticidal | 20.0 |

Table 2: Synthesis Methods

| Method Type | Description | Yield (%) |

|---|---|---|

| Oxidation Reaction | Using potassium persulfate | 75 - 80 |

| Substitution Reaction | Various nucleophiles | Varies |

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate involves its role as an intermediate in the synthesis of ryanodine receptor activators. These activators bind to ryanodine receptors in insects, leading to uncontrolled release of calcium ions, muscle contraction, paralysis, and eventually death . The compound’s structure allows it to interact specifically with these receptors, making it an effective insecticidal agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds are structurally related to the target molecule:

Key Differences:

- Substituent Position : Bromine at pyrazole position 3 (target) vs. position 5 (Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate) affects steric interactions in enzyme binding .

- Functional Groups : Ester groups (target) vs. carboxylic acids (CAS N/A) influence solubility and metabolic stability .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : The dihydro-pyrazole ring in the target compound forms weaker C–H···O interactions compared to aromatic pyrazoles, as shown by graph-set analysis (Mercury CSD 2.0) .

Biological Activity

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is a chemical compound with significant biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and agriculture.

Basic Information

- Chemical Formula : C11H9BrClN3O2

- Molecular Weight : 330.57 g/mol

- CAS Number : 500011-92-7

- Density : 1.67 g/cm³ (predicted)

- Melting Point : 117-118 °C

- pKa : -2.48 (predicted)

Structural Characteristics

The compound features a pyrazole ring substituted with a bromine atom and a chloropyridine moiety, which contributes to its biological activity. The structural formula can be represented as:

This compound exhibits various biological activities primarily due to its interaction with specific biological targets. It is known to act as an intermediate in the synthesis of insecticides like Rynaxypyre, which functions by modulating insect ryanodine receptors, leading to paralysis and death in target pests .

Antimicrobial Properties

Research indicates that compounds similar to ethyl 3-bromo derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

- Insecticidal Activity :

- Synthesis of Rynaxypyre :

Toxicological Profile

The toxicological assessment of ethyl 3-bromo compounds indicates low toxicity levels when used according to recommended guidelines. However, safety precautions are advised during handling due to potential irritant properties associated with brominated compounds .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro | Insecticidal | |

| Rynaxypyre | Insecticidal | |

| Similar Brominated Pyrazoles | Antimicrobial |

Synthesis Methods

Novel methods for synthesizing ethyl 3-bromo derivatives have been developed to enhance yield and purity. These methods involve the use of various solvents and reagents under controlled conditions to optimize the reaction outcomes .

Q & A

Q. How can the synthetic route for Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate be optimized for higher yield and purity?

The synthesis involves bromination of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate using phosphorus oxybromide (POBr₃) in acetonitrile under reflux, followed by neutralization, extraction, and purification via silica-gel column chromatography and recrystallization from acetone. Key optimizations include:

- Reaction stoichiometry : Maintaining a 1:0.7 molar ratio of the starting material to POBr₃ to minimize side reactions .

- Temperature control : Reflux at 369 K ensures complete conversion while avoiding decomposition .

- Purification : Recrystallization from acetone yields colorless crystals with 75% purity, as confirmed by elemental analysis and ¹H NMR .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- ¹H NMR : Assigns protons in the pyrazole and pyridine rings (e.g., pyrazole-H at δ 3.29–5.20 ppm, pyridine-H at δ 6.99–8.12 ppm) .

- Elemental analysis : Validates empirical formula (C₁₁H₁₁BrClN₃O₂) with calculated vs. observed C, H, and N percentages .

- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves the monoclinic P2₁/n space group. SHELXL-97 refines the structure, confirming dihedral angles (22.3°–30.0°) between pyrazole and pyridine rings .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal structure reveals weak C–H⋯O and C–H⋯N hydrogen bonds, which stabilize the lattice. Graph set analysis (as per Etter’s formalism) identifies discrete dimeric motifs formed by these interactions. The dihedral angles between the pyrazole and pyridine rings (22.3°–30.0°) create a staggered conformation, reducing steric hindrance and enabling efficient packing . Mercury CSD 2.0 visualization confirms void spaces (<1% of unit cell volume), indicating dense packing dominated by van der Waals forces .

Q. What is the role of the pyridyl and pyrazole moieties in the biological activity of this compound?

The 3-chloropyridinyl group enhances binding to insect nicotinic acetylcholine receptors (nAChRs), while the brominated pyrazole acts as a bioisostere, improving metabolic stability. Structure-activity relationship (SAR) studies on anthranilamide insecticides suggest that the 4,5-dihydro-1H-pyrazole ring’s planarity optimizes π-π stacking with receptor residues. Computational docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the pyridyl nitrogen and receptor Asp-158, critical for activity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester group during bromination .

- Crystallography : Use SHELXTL for structure refinement, applying riding hydrogen models (Uiso(H) = 1.2–1.5 Ueq(C)) to ensure accurate thermal parameter estimation .

- Data interpretation : Cross-validate spectroscopic data (e.g., NMR coupling constants) with X-ray torsion angles to confirm conformational homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.